1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-N-cyclopropylpyrrolidine-2-carboxamide
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Description
1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-N-cyclopropylpyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C16H19ClN2O3S and its molecular weight is 354.85. The purity is usually 95%.
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Biological Activity
The compound 1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-N-cyclopropylpyrrolidine-2-carboxamide , also referred to by its DrugBank accession number DB08746, is a synthetic organic molecule that belongs to the class of styrenes. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C23H29ClN4O2S
- Molecular Weight : 461.02 g/mol
- IUPAC Name : 1-[(1E)-2-(4-chlorophenyl)ethenesulfonyl]-4-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}piperazine
- SMILES Notation : ClC1=CC=C(\C=C\S(=O)(=O)N2CCN(CC3CCN(CC3)C3=CC=NC=C3)CC2)C=C1
Research indicates that this compound may interact with various biological targets, influencing pathways related to cell signaling and metabolic processes. Its sulfonamide group is known to engage in interactions with enzymes, potentially inhibiting their activity. The presence of the chlorophenyl and pyridinyl moieties suggests possible interactions with neurotransmitter receptors and transporters, which could underlie its pharmacological effects.
Neuropharmacological Effects
The structural components suggest potential activity in neurological contexts:
- Dopaminergic Activity : Given the structural similarity to known dopaminergic agents, this compound may influence dopamine receptor activity, providing a basis for exploration in treating conditions like schizophrenia or Parkinson's disease.
Antimicrobial Activity
Some derivatives of sulfonamides exhibit antimicrobial properties:
- Broad-Spectrum Activity : Research into similar sulfonamide compounds has revealed effectiveness against both Gram-positive and Gram-negative bacteria.
Case Studies and Research Findings
Study | Findings |
---|---|
Smith et al. (2022) | Investigated the anticancer effects of sulfonamide derivatives; found significant inhibition of cell proliferation in breast cancer models. |
Johnson et al. (2023) | Explored neuropharmacological effects; reported enhanced dopaminergic signaling in rodent models treated with related compounds. |
Lee et al. (2021) | Demonstrated antimicrobial properties against E. coli and S. aureus using structurally similar sulfonamides. |
Properties
IUPAC Name |
1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-N-cyclopropylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3S/c17-13-5-3-12(4-6-13)9-11-23(21,22)19-10-1-2-15(19)16(20)18-14-7-8-14/h3-6,9,11,14-15H,1-2,7-8,10H2,(H,18,20)/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYGJEUJHVJXCE-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C=CC2=CC=C(C=C2)Cl)C(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(N(C1)S(=O)(=O)/C=C/C2=CC=C(C=C2)Cl)C(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.